Amelubant Amelubant Amelubant, also known as BIIL-284; BIIL-284-BS; BIIL-284BS, is a leukotriene B4 receptor antagonist potentially for the treatment of cystic fibrosis, chronic obstructive. BIIL 284 reduces neutrophil numbers but increases P. aeruginosa bacteremia and inflammation in mouse lungs. BIIL 284 inhibited LTB(4)-induced mouse ear inflammation with ED(50) = 0.008 mg/kg p.o., LTB(4)-induced transdermal chemotaxis in guinea pigs with ED(50) = 0.03 mg/kg p.o., LTB(4)-induced neutropenia in various species (monkey: ED(50) = 0.004 mg/kg p.o.), and LTB(4)-induced Mac1-expression in monkeys (ED(50) = 0.05 mg/kg p.o. in Tylose).
Brand Name: Vulcanchem
CAS No.: 346735-24-8
VCID: VC0518374
InChI: InChI=1S/C33H34N2O5/c1-4-38-32(37)35-23-34-28-12-18-31(19-13-28)40-22-25-7-5-6-24(20-25)21-39-30-16-10-27(11-17-30)33(2,3)26-8-14-29(36)15-9-26/h5-20,23,36H,4,21-22H2,1-3H3,(H,34,35,37)
SMILES: CCOC(=O)N=CNC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O
Molecular Formula: C33H34N2O5
Molecular Weight: 538.6 g/mol

Amelubant

CAS No.: 346735-24-8

Inhibitors

VCID: VC0518374

Molecular Formula: C33H34N2O5

Molecular Weight: 538.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Amelubant - 346735-24-8

CAS No. 346735-24-8
Product Name Amelubant
Molecular Formula C33H34N2O5
Molecular Weight 538.6 g/mol
IUPAC Name ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate
Standard InChI InChI=1S/C33H34N2O5/c1-4-38-32(37)35-23-34-28-12-18-31(19-13-28)40-22-25-7-5-6-24(20-25)21-39-30-16-10-27(11-17-30)33(2,3)26-8-14-29(36)15-9-26/h5-20,23,36H,4,21-22H2,1-3H3,(H,34,35,37)
Standard InChIKey FIOJYYAEABAILP-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)/N=C\NC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O
SMILES CCOC(=O)N=CNC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O
Canonical SMILES CCOC(=O)N=CNC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O
Appearance Solid powder
Description Amelubant, also known as BIIL-284; BIIL-284-BS; BIIL-284BS, is a leukotriene B4 receptor antagonist potentially for the treatment of cystic fibrosis, chronic obstructive. BIIL 284 reduces neutrophil numbers but increases P. aeruginosa bacteremia and inflammation in mouse lungs. BIIL 284 inhibited LTB(4)-induced mouse ear inflammation with ED(50) = 0.008 mg/kg p.o., LTB(4)-induced transdermal chemotaxis in guinea pigs with ED(50) = 0.03 mg/kg p.o., LTB(4)-induced neutropenia in various species (monkey: ED(50) = 0.004 mg/kg p.o.), and LTB(4)-induced Mac1-expression in monkeys (ED(50) = 0.05 mg/kg p.o. in Tylose).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amelubant; BIIL-284; BIIL-284-BS; BIIL-284BS.
Reference 1: Ketelhuth DF, Hermansson A, Hlawaty H, Letourneur D, Yan ZQ, Bäck M. The leukotriene B4 receptor (BLT) antagonist BIIL284 decreases atherosclerosis in ApoE-/- mice. Prostaglandins Other Lipid Mediat. 2015 Sep;121(Pt A):105-9. doi: 10.1016/j.prostaglandins.2015.05.007. PubMed PMID: 26051858.
2: Konstan MW, Döring G, Heltshe SL, Lands LC, Hilliard KA, Koker P, Bhattacharya S, Staab A, Hamilton A; Investigators and Coordinators of BI Trial 543.45.. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis. J Cyst Fibros. 2014 Mar;13(2):148-55. doi: 10.1016/j.jcf.2013.12.009. PubMed PMID: 24440167; PubMed Central PMCID: PMC4755340.
3: Bitencourt CS, Bessi VL, Huynh DN, Ménard L, Lefebvre JS, Lévesque T, Hamdan L, Sohouhenou F, Faccioli LH, Borgeat P, Marleau S. Cooperative role of endogenous leucotrienes and platelet-activating factor in ischaemia-reperfusion-mediated tissue injury. J Cell Mol Med. 2013 Dec;17(12):1554-65. doi: 10.1111/jcmm.12118. PubMed PMID: 24373549; PubMed Central PMCID: PMC3914641.
4: Döring G, Bragonzi A, Paroni M, Aktürk FF, Cigana C, Schmidt A, Gilpin D, Heyder S, Born T, Smaczny C, Kohlhäufl M, Wagner TO, Loebinger MR, Bilton D, Tunney MM, Elborn JS, Pier GB, Konstan MW, Ulrich M. BIIL 284 reduces neutrophil numbers but increases P. aeruginosa bacteremia and inflammation in mouse lungs. J Cyst Fibros. 2014 Mar;13(2):156-63. doi: 10.1016/j.jcf.2013.10.007. PubMed PMID: 24183915; PubMed Central PMCID: PMC4163938.
5: Hlawaty H, Jacob MP, Louedec L, Letourneur D, Brink C, Michel JB, Feldman L, Bäck M. Leukotriene receptor antagonism and the prevention of extracellular matrix degradation during atherosclerosis and in-stent stenosis. Arterioscler Thromb Vasc Biol. 2009 Apr;29(4):518-24. doi: 10.1161/ATVBAHA.108.181750. PubMed PMID: 19164806.
6: Díaz-González F, Alten RH, Bensen WG, Brown JP, Sibley JT, Dougados M, Bombardieri S, Durez P, Ortiz P, de-Miquel G, Staab A, Sigmund R, Salin L, Leledy C, Polmar SH. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis. Ann Rheum Dis. 2007 May;66(5):628-32. PubMed PMID: 17170051; PubMed Central PMCID: PMC1954613.
7: Schmitt-Grohé S, Zielen S. Leukotriene receptor antagonists in children with cystic fibrosis lung disease : anti-inflammatory and clinical effects. Paediatr Drugs. 2005;7(6):353-63. Review. PubMed PMID: 16356023.
8: Bäck M, Bu DX, Bränström R, Sheikine Y, Yan ZQ, Hansson GK. Leukotriene B4 signaling through NF-kappaB-dependent BLT1 receptors on vascular smooth muscle cells in atherosclerosis and intimal hyperplasia. Proc Natl Acad Sci U S A. 2005 Nov 29;102(48):17501-6. PubMed PMID: 16293697; PubMed Central PMCID: PMC1297663.
9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jan-Feb;27(1):49-77. PubMed PMID: 15834459.
10: Alten R, Gromnica-Ihle E, Pohl C, Emmerich J, Steffgen J, Roscher R, Sigmund R, Schmolke B, Steinmann G. Inhibition of leukotriene B4-induced CD11B/CD18 (Mac-1) expression by BIIL 284, a new long acting LTB4 receptor antagonist, in patients with rheumatoid arthritis. Ann Rheum Dis. 2004 Feb;63(2):170-6. PubMed PMID: 14722206; PubMed Central PMCID: PMC1754875.
11: Birke FW, Meade CJ, Anderskewitz R, Speck GA, Jennewein HM. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist. J Pharmacol Exp Ther. 2001 Apr;297(1):458-66. PubMed PMID: 11259574.
PubChem Compound 6456018
Last Modified Dec 05 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator